4-(1H-imidazol-2-yl)phenol
Overview
Description
4-(1H-imidazol-2-yl)phenol is an organic compound that belongs to the class of phenylimidazoles. It consists of a phenol group attached to an imidazole ring. Imidazole is a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. The phenol group is known for its aromatic properties and its ability to form hydrogen bonds, making this compound a compound of interest in various chemical and biological studies .
Mechanism of Action
Target of Action
4-(1H-imidazol-2-yl)phenol, an imidazole derivative, has been found to have significant activity against certain parasites and bacteria . The primary targets of this compound appear to be the cells of these organisms. For instance, imidazole derivatives have shown excellent selectivity activity against Toxoplasma gondii versus host cells .
Mode of Action
It is known that imidazole derivatives interact with their targets, leading to growth restriction in the targeted organisms . The compound’s interaction with its targets results in changes that restrict the growth of the organisms, thereby exhibiting its antiparasitic or antibacterial effects .
Biochemical Pathways
The compound’s ability to restrict the growth of certain organisms suggests that it may interfere with essential biochemical pathways within these cells .
Pharmacokinetics
Imidazole, the core structure of this compound, is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
The result of the action of this compound is the restriction of growth in certain parasites and bacteria . This leads to a decrease in the population of these organisms, thereby mitigating the infections they cause.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it could be more effective in aqueous environments . .
Biochemical Analysis
Biochemical Properties
The imidazole ring in 4-(1H-imidazol-2-yl)phenol plays a crucial role in its biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the presence of a positive charge on either of the two nitrogen atoms in the imidazole ring .
Cellular Effects
This compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. The exact effects can vary depending on the type of cell and the specific cellular processes involved .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a variety of biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can vary. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-2-yl)phenol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of the imidazole ring under mild conditions, accommodating various functional groups . Another method involves the reaction of benzil, salicylaldehyde, p-methoxyaniline, and ammonium acetate in glacial acetic acid, followed by purification using a mixture of ethyl acetate, dichloromethane, and n-hexane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(1H-imidazol-2-yl)phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1-phenylimidazole
- 2-(1H-imidazol-2-yl)pyridine
- 4,5-diphenyl-1H-imidazole-2-yl)phenol
Uniqueness
4-(1H-imidazol-2-yl)phenol is unique due to the presence of both a phenol group and an imidazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1H-imidazol-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-8-3-1-7(2-4-8)9-10-5-6-11-9/h1-6,12H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBXSCRTXGVRFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499246 | |
Record name | 4-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15548-89-7 | |
Record name | 4-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-imidazol-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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